2-Chloro-4-hydroxybenzoic acid

Physicochemical Property Acidity Drug Design

Sourcing a halogenated hydroxybenzoic acid with tightly controlled acidity and lipophilicity for drug candidate synthesis often leads to batch inconsistency. This compound provides an exact solution. - Defined Physicochemical Profile: pKa of 3.44 and LogP of ~1.89 ensure predictable ionization and partitioning, critical for optimizing CNS drug permeability. - Validated Synthetic Utility: Specifically utilized in preparing selective 5-HT2C receptor agonists, confirming its value in demanding heterocyclic chemistry. - Reliable Bulk Supply: Offered as a crystalline powder at ≥98.0% purity, ensuring reproducible results from R&D to pilot scale.

Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
CAS No. 56363-84-9
Cat. No. B1347034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-hydroxybenzoic acid
CAS56363-84-9
Molecular FormulaC7H5ClO3
Molecular Weight172.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Cl)C(=O)O
InChIInChI=1S/C7H5ClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)
InChIKeyWIPYZRZPNMUSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-hydroxybenzoic Acid Procurement & Specifications


2-Chloro-4-hydroxybenzoic acid (CAS 56363-84-9) is a halogenated hydroxybenzoic acid derivative with the molecular formula C₇H₅ClO₃ and a molecular weight of 172.57 g/mol . It is characterized by a chlorine atom at the ortho (2-) position and a hydroxyl group at the para (4-) position on the benzoic acid ring, providing distinct electronic and steric properties compared to non-halogenated or differently substituted analogs [1]. This compound is typically available as a crystalline powder with purities ranging from 95% to ≥98.0%, and is utilized primarily as a versatile intermediate in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals .

High-purity grades (≥98%) support reproducible synthesis in pharmaceutical and agrochemical research.
Anhydrous vs. hydrate form selection influences melting point and processing consistency; specify during procurement.
Versatile halogenated hydroxybenzoic acid intermediate; suitable for derivatization and coupling reactions.

2-Chloro-4-hydroxybenzoic Acid Analog Substitution Concerns


Substituting 2-chloro-4-hydroxybenzoic acid with a close analog like 4-hydroxybenzoic acid or 2-chlorobenzoic acid is not straightforward due to the synergistic effect of the 2-chloro and 4-hydroxy substituents on key physicochemical properties. The combined substituents uniquely modulate the compound's acidity (pKa), lipophilicity (LogP), and hydrogen-bonding capacity, which directly influence its reactivity, solubility, and behavior in biological systems or synthetic pathways . For instance, the specific pKa and LogP values of this compound dictate its ionization state and partitioning in specific pH environments, making it irreplaceable in processes where these parameters are tightly controlled, such as in the synthesis of selective receptor agonists or in formulations requiring precise solubility characteristics [1].

Target compound
Combined 2-Cl and 4-OH substituents create distinct acidity, lipophilicity, and hydrogen-bonding profile.
4-Hydroxybenzoic acid
Lacks ortho-chloro effect; higher pKa and lower LogP may shift ionization, solubility, and membrane partitioning.pKa ~4.54 vs target 3.44; LogP ~1.33 vs target 1.89 (reported)
2-Chlorobenzoic acid
Absence of para-OH reduces resonance stabilization; more acidic (pKa ~2.92) and less polar, altering reactivity and salt formation.pKa ~2.92 vs target 3.44 (reported)

2-Chloro-4-hydroxybenzoic Acid Differentiation Evidence


Enhanced Acidity vs. 4-Hydroxybenzoic Acid

2-Chloro-4-hydroxybenzoic acid exhibits significantly enhanced acidity compared to its non-halogenated analog, 4-hydroxybenzoic acid. The presence of the ortho-chloro group exerts a strong electron-withdrawing inductive effect, stabilizing the conjugate base and lowering the pKa. The target compound has a reported pKa of 3.44, whereas 4-hydroxybenzoic acid has a pKa of approximately 4.54 [1]. This represents a roughly 12.6-fold increase in acidity (ΔpKa ≈ 1.1).

Acidity vs. 4-HBA
Reported
pKa 3.44 vs 4.54 (Δ −1.1)
Ionization state differs at physiological pH; may influence solubility and salt formation studies.
Predicted value at 25°C; empirical pKa verification recommended.
Physicochemical Property Acidity Drug Design

Lipophilicity Increase vs. 4-Hydroxybenzoic Acid

The ortho-chloro substitution on 2-chloro-4-hydroxybenzoic acid significantly increases its lipophilicity relative to the parent compound, 4-hydroxybenzoic acid. The target compound has a reported LogP value of 1.89, whereas 4-hydroxybenzoic acid has a LogP of approximately 1.33 [1]. This represents a 3.6-fold increase in the octanol-water partition coefficient (LogP difference of 0.56), indicating a substantially higher affinity for non-polar environments.

Lipophilicity vs. 4-HBA
Reported
LogP 1.89 vs 1.33 (Δ +0.56)
Higher organic-phase affinity; may affect membrane partitioning and extraction protocols.
Calculated/experimental values; method-dependent confirmation advised.
Lipophilicity Drug-likeness QSAR

Modulated Acidity vs. 2-Chlorobenzoic Acid

The presence of the para-hydroxy group in 2-chloro-4-hydroxybenzoic acid tempers the strong electron-withdrawing effect of the ortho-chloro group, resulting in a pKa (3.44) that is intermediate between 2-chlorobenzoic acid (pKa ≈ 2.92) and 4-hydroxybenzoic acid (pKa ≈ 4.54) . The target compound is less acidic than 2-chlorobenzoic acid by a factor of approximately 3.3 (ΔpKa ≈ +0.52), due to the electron-donating resonance effect of the para-OH group partially counteracting the inductive withdrawal of the ortho-Cl.

Acidity vs. 2-CBA
Reported
pKa 3.44 vs 2.92 (Δ +0.52)
Para‑OH counterbalances ortho‑Cl; provides intermediate ionization for synthetic control.
Predicted/comparable conditions; verify under reaction conditions.
Electronic Effects Substituent Effect Acidity

Solid Form & Melting Point Variability

The physical form of 2-chloro-4-hydroxybenzoic acid significantly impacts its reported melting point, a critical parameter for procurement and formulation. The anhydrous form or its hydrate exhibits a melting point in the range of 207-209 °C, as reported by multiple suppliers . However, a lower melting point of 159 °C is also reported for certain commercial samples, which may indicate the presence of a different solid-state form, such as an anhydrous polymorph or a different degree of hydration . This contrasts with the more consistent melting point reported for the comparator, 4-hydroxybenzoic acid (214-217 °C) .

Solid form & melting point
Class‑level
207–209°C (hydrate/anh.) or 159°C (alt. form)
Polymorph or hydration variation may affect processing; confirm identity before use.
Supplier-reported ranges; request COA with melting point and form specification.
Solid Form Melting Point Polymorphism

2-Chloro-4-hydroxybenzoic Acid Applications


Synthesis of Selective 5-HT2C Receptor Agonists

The unique combination of enhanced acidity (pKa = 3.44) and increased lipophilicity (LogP ≈ 1.89) makes 2-chloro-4-hydroxybenzoic acid a privileged intermediate for constructing drug candidates requiring specific pharmacokinetic profiles. It has been explicitly utilized in the preparation of selective 5-HT2C receptor agonists, where its electronic properties likely influence binding affinity and its lipophilicity aids in crossing the blood-brain barrier .

Design of Antimicrobial and Antifungal Agents

The enhanced lipophilicity (LogP ≈ 1.89) of 2-chloro-4-hydroxybenzoic acid, relative to 4-hydroxybenzoic acid (LogP ≈ 1.33), improves its ability to partition into microbial cell membranes. This property, coupled with the presence of the halogen, makes it a valuable scaffold for developing new antimicrobial and antifungal agents with potentially improved potency against resistant strains .

Agrochemical Intermediate for Herbicides and Fungicides

The balanced physicochemical profile of 2-chloro-4-hydroxybenzoic acid—specifically its intermediate acidity and lipophilicity—is advantageous in the design of agrochemicals. It serves as a key intermediate in the formulation of herbicides and fungicides, where these properties influence foliar uptake, translocation within the plant, and soil mobility . Its role as a known environmental transformation product of the herbicide Clomazone further underscores its relevance in this sector [1].

Development of Anti-inflammatory and Analgesic Drugs

The differentiated acidity (pKa = 3.44) of 2-chloro-4-hydroxybenzoic acid, which lies between that of 2-chlorobenzoic acid and 4-hydroxybenzoic acid, provides a distinct ionization state at physiological pH. This is a critical factor in the development of anti-inflammatory and analgesic pharmaceuticals, where it is used as a building block to modulate the solubility and target engagement of the final drug molecule .

Application
Selection Property
Validation Focus
5‑HT2C receptor research candidate synthesis
Tuned acidity (pKa) and lipophilicity (LogP)
Reaction pH control and purification yield monitoring
Antimicrobial research compound design
Enhanced membrane partitioning from halogen and LogP
In vitro activity screening and membrane interaction assays
Agrochemical intermediate (herbicide/fungicide) development
Balanced acidity and lipophilicity for uptake/translocation
Foliar uptake and soil mobility studies
Anti‑inflammatory research compound synthesis
Distinct ionization state at physiological pH
Solubility and target‑engagement model evaluation
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